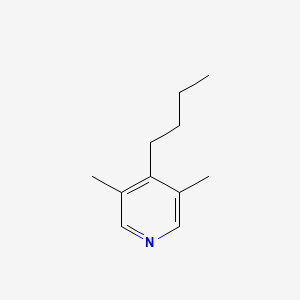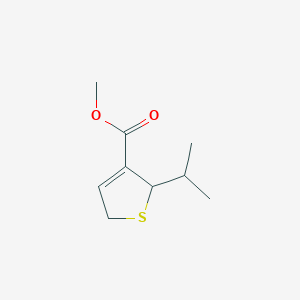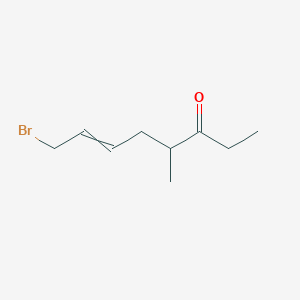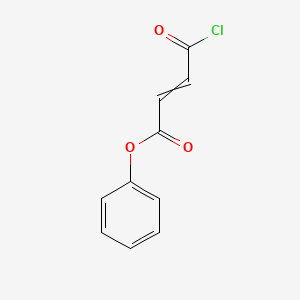
Phenyl 4-chloro-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C10H7ClO3 It is characterized by the presence of a phenyl group attached to a 4-chloro-4-oxobut-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions: Phenyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a dehydrating agent to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions: Phenyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Phenyl 4-chloro-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which phenyl 4-chloro-4-oxobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .
類似化合物との比較
Phenyl 4-chloro-4-oxobut-2-enoate: Characterized by a phenyl group and a 4-chloro-4-oxobut-2-enoate moiety.
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 4-chloro-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the phenyl group plays a crucial role in the compound’s reactivity and interactions.
特性
CAS番号 |
111865-26-0 |
|---|---|
分子式 |
C10H7ClO3 |
分子量 |
210.61 g/mol |
IUPAC名 |
phenyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H7ClO3/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-7H |
InChIキー |
WSZKVKXZWOLPEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)

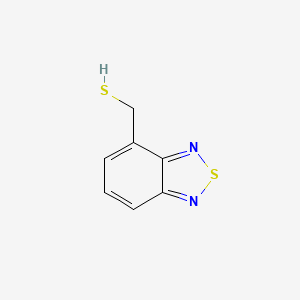
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

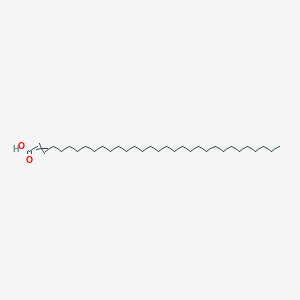
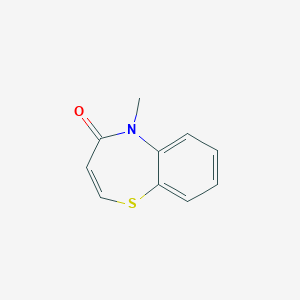


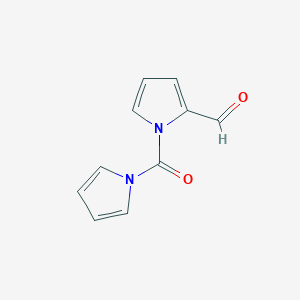
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
